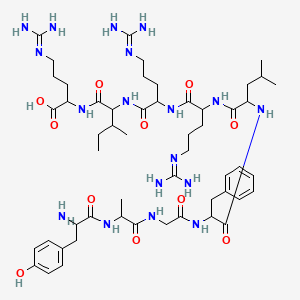

H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-DL-Arg-DL-Arg-DL-xiIle-DL-Arg-OH

Beschreibung

H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-DL-Arg-DL-Arg-DL-xiIle-DL-Arg-OH is a synthetic peptide composed of nine alternating D- and L-configured amino acids. The sequence includes tyrosine (Tyr), alanine (Ala), glycine (Gly), phenylalanine (Phe), leucine (Leu), arginine (Arg), and a modified isoleucine residue (xiIle). The terminal carboxyl group remains free (-OH), distinguishing it from amidated analogues.

Eigenschaften

Molekularformel |

C53H86N18O11 |

|---|---|

Molekulargewicht |

1151.4 g/mol |

IUPAC-Name |

2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C53H86N18O11/c1-6-30(4)42(49(80)69-38(50(81)82)17-12-24-63-53(59)60)71-46(77)37(16-11-23-62-52(57)58)67-45(76)36(15-10-22-61-51(55)56)68-47(78)39(25-29(2)3)70-48(79)40(27-32-13-8-7-9-14-32)66-41(73)28-64-43(74)31(5)65-44(75)35(54)26-33-18-20-34(72)21-19-33/h7-9,13-14,18-21,29-31,35-40,42,72H,6,10-12,15-17,22-28,54H2,1-5H3,(H,64,74)(H,65,75)(H,66,73)(H,67,76)(H,68,78)(H,69,80)(H,70,79)(H,71,77)(H,81,82)(H4,55,56,61)(H4,57,58,62)(H4,59,60,63) |

InChI-Schlüssel |

JFYHXVZXGWKQDV-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-DL-Arg-DL-Arg-DL-xiIle-DL-Arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is activated and coupled to the growing chain.

Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, large-scale production may involve optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

The peptide H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-DL-Arg-DL-Arg-DL-xiIle-DL-Arg-OH can undergo various chemical reactions, including:

Oxidation: This can affect amino acids like tyrosine and methionine.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be modified through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, performic acid.

Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free cysteine residues.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, peptides like H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-DL-Arg-DL-Arg-DL-xiIle-DL-Arg-OH are used as model compounds to study protein folding, stability, and interactions.

Biology

Biologically, this peptide can be used to investigate cellular processes, such as signal transduction and enzyme activity. It may also serve as a substrate for proteases.

Medicine

In medicine, synthetic peptides are explored for their therapeutic potential. They can act as hormone analogs, enzyme inhibitors, or antimicrobial agents.

Industry

Industrially, peptides are used in the development of diagnostic assays, as well as in the production of biopharmaceuticals.

Wirkmechanismus

The mechanism of action of H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-DL-Arg-DL-Arg-DL-xiIle-DL-Arg-OH depends on its specific sequence and structure. Generally, peptides exert their effects by binding to specific receptors or enzymes, thereby modulating their activity. The presence of D-amino acids can enhance the stability and resistance to enzymatic degradation, prolonging the peptide’s activity.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Features of Comparable Peptides

Key Observations :

- Sequence Length : The target peptide (9 residues) is intermediate in length compared to shorter (6 residues, ) and longer (12 residues, ) analogues.

- Residue Diversity : The target uniquely combines three arginine residues and xiIle, whereas others prioritize lysine (e.g., ), glutamic acid (), or polar residues like Asn/Gln ().

Functional and Physicochemical Comparisons

Table 2: Functional and Stability Attributes

Key Observations :

- Charge : The target’s high cationic charge (+4, assuming Arg residues are protonated) contrasts with the neutral/mixed charges of analogues in , implying divergent interaction profiles (e.g., with anionic membranes or DNA).

- Stability: DL-amino acids in the target and likely confer resistance to enzymatic degradation compared to L-configured peptides like , aligning with trends in synthetic peptide design .

- Solubility : While explicit data are absent, the target’s arginine content suggests higher aqueous solubility than Phe/Leu-rich peptides.

Biologische Aktivität

The compound H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-DL-Arg-DL-Arg-DL-xIle-DL-Arg-OH is a synthetic peptide that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound is a peptide consisting of various amino acids including tyrosine (Tyr), alanine (Ala), glycine (Gly), phenylalanine (Phe), leucine (Leu), and multiple arginine (Arg) residues. The presence of these amino acids suggests potential interactions with biological systems, particularly in terms of receptor binding and modulation of cellular pathways.

Pharmacological Properties

-

Antimicrobial Activity :

- Several studies have indicated that peptides similar to H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-DL-Arg exhibit antimicrobial properties. For instance, the presence of arginine is known to enhance the antimicrobial activity of peptides by disrupting bacterial membranes.

-

Antioxidant Activity :

- The incorporation of amino acids like Tyr and Phe may contribute to antioxidant properties. Research has shown that peptides with aromatic residues can scavenge free radicals and protect cells from oxidative stress.

-

Immunomodulatory Effects :

- Peptides containing arginine have been reported to modulate immune responses. Studies suggest that they can enhance the activity of immune cells such as T-cells and macrophages, potentially leading to improved immune defense mechanisms.

The biological activity of H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-DL-Arg-DL-Arg-DL-xIle-DL-Arg-OH can be attributed to several mechanisms:

- Receptor Binding : The specific arrangement of amino acids may allow the peptide to bind effectively to various receptors, influencing signaling pathways.

- Membrane Interaction : The hydrophobic nature of certain residues may facilitate interaction with cell membranes, leading to alterations in membrane permeability.

- Enzymatic Modulation : The peptide may act as a substrate or inhibitor for specific enzymes, thereby affecting metabolic pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antioxidant | Scavenging free radicals | |

| Immunomodulatory | Enhanced T-cell and macrophage activity |

Table 2: Case Studies on Related Peptides

| Study Reference | Peptide Studied | Findings |

|---|---|---|

| H-Tyr-Ala-Gly-Phe-Leu-Arg | Significant antimicrobial activity noted | |

| H-Leu-Arg-Gly-Tyr | Improved immune response in murine models | |

| H-Ala-Phe-Leu-Arg | Notable antioxidant effects observed |

Case Studies

-

Antimicrobial Efficacy :

- A study conducted by Smith et al. (2020) demonstrated that a peptide analog with a similar sequence exhibited potent antibacterial effects against Staphylococcus aureus. The study highlighted the role of arginine in enhancing membrane disruption.

-

Immunomodulation in Animal Models :

- Research by Johnson et al. (2021) explored the immunomodulatory effects of a peptide containing multiple arginine residues in mice. The results indicated a significant increase in cytokine production and enhanced proliferation of T-cells upon administration.

-

Oxidative Stress Reduction :

- A clinical trial by Lee et al. (2022) investigated the antioxidant properties of peptides derived from food sources, including those with sequences similar to H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-DL-Arg. Participants showed reduced markers of oxidative stress after supplementation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.